molecular formula C16H15NO B1337035 4-Methoxy-N-(3-phenyl-2-propenylidene)aniline CAS No. 15286-52-9

4-Methoxy-N-(3-phenyl-2-propenylidene)aniline

Cat. No.: B1337035
CAS No.: 15286-52-9
M. Wt: 237.3 g/mol
InChI Key: MBPYUPPKESSJGW-DZVXKPJGSA-N
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Description

4-Methoxy-N-(3-phenyl-2-propenylidene)aniline: is an organic compound with the molecular formula C16H15NO. It is a yellow crystalline solid that belongs to the class of anilines. This compound is known for its unique structure, which includes a methoxy group attached to the benzene ring and a phenylpropenylidene group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-N-(3-phenyl-2-propenylidene)aniline typically involves the condensation reaction between 4-methoxyaniline and cinnamaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Methoxy-N-(3-phenyl-2-propenylidene)aniline can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the methoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry: 4-Methoxy-N-(3-phenyl-2-propenylidene)aniline is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to investigate its potential as a bioactive molecule. Studies have explored its interactions with enzymes and receptors, as well as its potential therapeutic applications.

Medicine: The compound has been studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities. It is also being investigated as a lead compound for the development of new drugs.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it a valuable building block for various applications.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(3-phenyl-2-propenylidene)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

  • 4-Methoxy-N-(3-phenyl-2-propenylidene)benzohydrazide
  • 4-Methoxy-N-(3-phenyl-2-propenylidene)benzamide
  • 4-Methoxy-N-(3-phenyl-2-propenylidene)benzylamine

Comparison: 4-Methoxy-N-(3-phenyl-2-propenylidene)aniline is unique due to its specific structural features, such as the methoxy group and the phenylpropenylidene moiety. These features contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-N-(4-methoxyphenyl)-3-phenylprop-2-en-1-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-18-16-11-9-15(10-12-16)17-13-5-8-14-6-3-2-4-7-14/h2-13H,1H3/b8-5+,17-13?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPYUPPKESSJGW-DZVXKPJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=CC=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N=C/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15286-52-9
Record name 4-Methoxy-N-(3-phenyl-2-propenylidene)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015286529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC155533
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155533
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(CINNAMYLIDENE)-P-ANISIDINE
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Synthesis routes and methods

Procedure details

p-Anisidine (12.32 g) is dissolved in 160 ml of methylene chloride and 20 g of anhydrous magnesium sulfate is added. The mixture is cooled in an ice bath and 13.22 g of transcinnamaldehyde is added. The mixture is stirred under nitrogen for 2 hours and then filtered. The filtrate is evaporated to give a solid. The crude product is recrystallized from methylene chloride-petroleum ether to give 20.96 g of the title compound as a solid.
Quantity
12.32 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
13.22 g
Type
reactant
Reaction Step Three

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